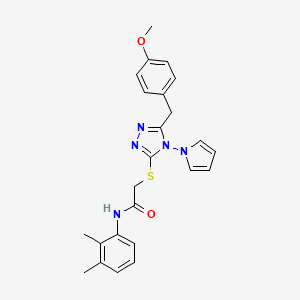

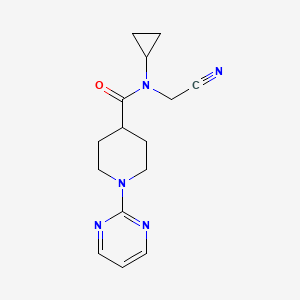

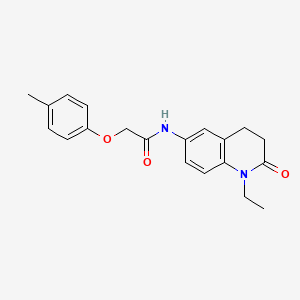

![molecular formula C11H15N5O3S B2823430 3-[2-(Dimethylsulfamoylamino)ethyl]-4-oxo-1,2,3-benzotriazine CAS No. 1903046-74-1](/img/structure/B2823430.png)

3-[2-(Dimethylsulfamoylamino)ethyl]-4-oxo-1,2,3-benzotriazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Dimethylsulfamoylamino)ethyl]-4-oxo-1,2,3-benzotriazine (DMXAA) is a small molecule that has been extensively studied for its potential as an anti-cancer agent. It was first identified as a potent activator of the immune system in mice in the early 2000s, and since then, numerous studies have investigated its mechanism of action, biochemical and physiological effects, and potential clinical applications.

Scientific Research Applications

DNA Cleavage and Antitumor Activity Research on derivatives of 3-[2-(Dimethylsulfamoylamino)ethyl]-4-oxo-1,2,3-benzotriazine, such as 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine), has shown significant potential in antitumor applications. These compounds are noted for their ability to undergo bioreductive activation, selectively targeting oxygen-deficient (hypoxic) tumor cells, a common characteristic of solid tumors. The mechanism involves the generation of radicals that cause DNA cleavage, indicating the potential of these compounds in enhancing the efficacy of cancer therapies, particularly in hypoxic tumor environments, without increasing toxicity to surrounding normal tissues (Daniels & Gates, 1996; Anderson et al., 2003; Brown, 1993).

Radical Formation and Mechanism of Action The formation of reactive radicals following enzymatic reduction of 3-substituted analogues of tirapazamine further elucidates the compound's mechanism of action. These studies help understand how the benzotriazine di-N-oxide class of bioreductive hypoxia-selective prodrugs (HSPs) forms reactive radicals that effectively damage cancer cells. This insight is crucial for developing new analogues with improved efficacy and reduced toxicity (Shinde et al., 2010).

Chemical Synthesis and Structural Studies Research into the chemical synthesis and characterization of various analogues and derivatives based on the this compound scaffold has expanded the understanding of these compounds' potential applications. These studies contribute to the development of new compounds with potential biological activities, including antimicrobial and antifungal agents, showcasing the versatility of this chemical structure in drug development (Nema & Srivastava, 2007; Shah et al., 2013).

properties

IUPAC Name |

3-[2-(dimethylsulfamoylamino)ethyl]-4-oxo-1,2,3-benzotriazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3S/c1-15(2)20(18,19)12-7-8-16-11(17)9-5-3-4-6-10(9)13-14-16/h3-6,12H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHRTOIICUABMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCCN1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2823360.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2823365.png)